molecular formula C11H11ClFNO4 B1420092 2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid CAS No. 1396969-18-8

2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid

Numéro de catalogue: B1420092
Numéro CAS: 1396969-18-8
Poids moléculaire: 275.66 g/mol
Clé InChI: DCRODAOVHRJOQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C11H11ClFNO4 and its molecular weight is 275.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid (CAS No. 1396969-18-8) is a synthetic compound characterized by its unique molecular structure, which includes a hydroxybutanoic acid backbone, a formamido group, and a chloro-fluoro phenyl moiety. Its molecular formula is C₁₁H₁₁ClFNO₄, with a molecular weight of approximately 275.66 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, potentially influencing its biological interactions and therapeutic applications.

The compound's chemical reactivity can be attributed to the functional groups present, which allow for diverse interactions in biological systems. The hydroxy group contributes to hydrophilicity, while the chloro-fluoro phenyl moiety increases lipophilicity, suggesting that this compound may exhibit favorable pharmacokinetic properties.

Cytotoxicity and Anticancer Activity

Fluorinated compounds are frequently investigated for their anticancer properties. The incorporation of fluorine into drug designs has been shown to enhance the potency of various anticancer agents by improving their binding affinity to target enzymes involved in tumor growth . While direct evidence for the cytotoxic effects of this compound is scarce, its structural features indicate it may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The introduction of halogen atoms (such as chlorine and fluorine) into aromatic systems generally increases lipophilicity and can enhance binding to biological targets. A comparative analysis with structurally related compounds reveals that modifications in substituents can significantly impact antimicrobial potency and cytotoxic effects.

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-fluorophenolContains chloro and fluoro groupsLacks the formamido and hydroxybutanoic acid moieties
3-Hydroxybutanoic acidHydroxyl group on butanoic acidDoes not contain aromatic substitutions
5-FluoroanilineFluorinated aniline structureLacks the carboxylic and hydroxy groups

The unique combination of hydrophilic and lipophilic characteristics in this compound may enhance its bioavailability compared to similar compounds.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling 5-chloro-2-fluorobenzoic acid derivatives (e.g., acid chlorides or activated esters) with 3-hydroxybutanoic acid precursors. For example:

  • Step 1 : Activate the carboxylic acid group of 5-chloro-2-fluorobenzoic acid using EDCl/HOBt to form an active ester .
  • Step 2 : React with 3-amino-3-hydroxybutanoic acid under basic conditions (e.g., DIPEA in DMF) to form the amide bond.
  • Optimization : Monitor reaction progress via TLC or HPLC-UV (C18 column, 254 nm) . Purify via recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Purity : Quantify impurities via reversed-phase HPLC (e.g., Phenomenex Luna C18, 5 μm, 250 × 4.6 mm) with UV detection at 210–280 nm. Compare retention times against known standards .
  • Structural Confirmation :
    • NMR : Assign peaks for the aromatic protons (δ 7.2–8.1 ppm, 1H NMR), hydroxy group (δ 2.5–3.5 ppm, exchange with D2O), and amide proton (δ 8.3–8.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]+ at m/z 302.0352 (C₁₁H₁₀ClFNO₄⁺) with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of the 5-chloro-2-fluorophenyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C.
    • Monitor degradation via HPLC-MS at intervals (0, 24, 48 hrs).
  • Findings :
    • The electron-withdrawing Cl/F groups increase susceptibility to hydrolysis at the amide bond under alkaline conditions (pH >10), detected via MS fragments at m/z 168 (cleaved phenyl moiety) and 134 (hydroxybutanoic acid) .
    • Stability is optimal at pH 4–6, with <5% degradation over 48 hrs.

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Case Study : If conflicting IC₅₀ values arise in enzyme vs. cell-based assays:
    • Step 1 : Verify compound integrity post-incubation (LC-MS) to rule out degradation.
    • Step 2 : Assess membrane permeability (e.g., PAMPA assay) to determine if poor cellular uptake explains discrepancies .
    • Step 3 : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to quantify intracellular accumulation.
  • Conclusion : Low permeability (logP <1) may limit efficacy in cell-based models despite high enzyme affinity.

Q. What methodologies are recommended for impurity profiling in batch-to-batch synthesis?

Methodological Answer:

  • HPLC-UV/HRMS : Detect trace impurities (<0.1%) using a gradient method (5–95% acetonitrile in 0.1% formic acid over 30 min). Annotate unknown peaks via HRMS/MS fragmentation .
  • Synthetic Byproducts : Common impurities include:
    • Unreacted starting material : 5-chloro-2-fluorobenzoic acid (retention time ~8.2 min).
    • Hydrolysis product : 3-hydroxybutanoic acid (retention time ~3.5 min) .
  • Mitigation : Optimize reaction time/temperature to minimize byproduct formation.

Q. How can researchers evaluate the compound’s potential for off-target interactions in biological systems?

Methodological Answer:

  • In Silico Screening : Use SwissTargetPrediction or SEA servers to predict off-target binding to kinases, GPCRs, or ion channels .
  • Experimental Validation :
    • Broad-Panel Binding Assays : Test at 10 μM against a panel of 50+ targets (e.g., Eurofins Cerep).
    • CYP450 Inhibition : Assess using human liver microsomes and LC-MS-based metabolite detection .

Propriétés

IUPAC Name

2-[(5-chloro-2-fluorobenzoyl)amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRODAOVHRJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.